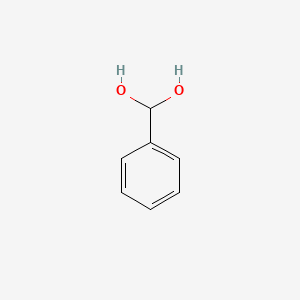![molecular formula C11H7ClN2S2 B12092695 4-Chloro-5-(5-methylthiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B12092695.png)
4-Chloro-5-(5-methylthiophen-2-yl)thieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-(5-methylthiophen-2-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C11H7ClN2S2 and a molecular weight of 266.77 g/mol . This compound is part of the thienopyrimidine family, which is known for its diverse applications in medicinal chemistry and material science .
Métodos De Preparación
The synthesis of 4-Chloro-5-(5-methylthiophen-2-yl)thieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thiophene derivatives with chlorinated pyrimidines under controlled conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Análisis De Reacciones Químicas
4-Chloro-5-(5-methylthiophen-2-yl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions, often using palladium catalysts.
Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Chloro-5-(5-methylthiophen-2-yl)thieno[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, such as anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its electronic properties, making it useful in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a tool in studying various biological pathways and interactions due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-(5-methylthiophen-2-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
4-Chloro-5-(5-methylthiophen-2-yl)thieno[2,3-d]pyrimidine can be compared with other thienopyrimidine derivatives, such as:
4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
2,4-Dichloro-Thieno[3,2-d]Pyrimidine: Another related compound with distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic and steric properties, making it valuable for specific research and industrial applications .
Propiedades
Fórmula molecular |
C11H7ClN2S2 |
|---|---|
Peso molecular |
266.8 g/mol |
Nombre IUPAC |
4-chloro-5-(5-methylthiophen-2-yl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H7ClN2S2/c1-6-2-3-8(16-6)7-4-15-11-9(7)10(12)13-5-14-11/h2-5H,1H3 |
Clave InChI |
ITIUIBIWJBIINO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C2=CSC3=C2C(=NC=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 2-[[(2-methoxy-2-oxoethyl)amino]sulfonyl]-, methyl ester](/img/structure/B12092614.png)
![10-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B12092621.png)
![1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-amine](/img/structure/B12092625.png)

![Tert-butyl 3-(cyanomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12092636.png)




![Boronic acid, B-[5-(4-methyl-1-piperazinyl)-2-thienyl]-](/img/structure/B12092659.png)




